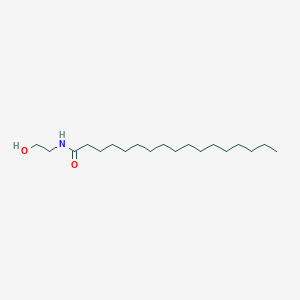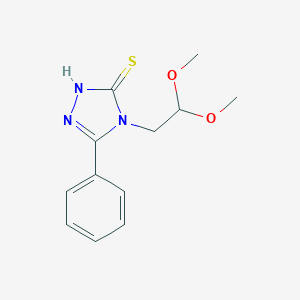
2-Fluoropalmitinsäure
Übersicht
Beschreibung
2-Fluoropalmitic acid is a fluorinated analog of palmitic acid, a long-chain fatty acid
Wissenschaftliche Forschungsanwendungen
2-Fluoropalmitic acid has several applications in scientific research:
Wirkmechanismus
Target of Action
2-Fluoropalmitic acid primarily targets acyl-CoA synthetases (ACS) . ACS are enzymes that activate fatty acids with chain lengths of 12 to 20 carbon atoms . The length of the carbon chain of the fatty acid species defines the substrate specificity for the different ACS .
Mode of Action
2-Fluoropalmitic acid functions as an inhibitor of acyl-CoA synthetase . It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) and inhibits the proliferation and invasion of glioma cell lines .
Biochemical Pathways
The introduction of a fluorine atom in 2-Fluoropalmitic acid can affect the substrate’s interaction with enzymes such as fatty acid synthetases . This compound inhibits sphingosine biosynthesis and long-chain acyl-CoA synthetase . It suppresses the expression of phosphor-ERK, CD133, and SOX-2; reduces MMP-2 activity; and increases methylation of the MGMT promoter .
Pharmacokinetics
It’s known that the compound exhibits its effects at non-cytotoxic concentrations .
Result of Action
2-Fluoropalmitic acid has been identified as a potential therapeutic agent against Glioblastoma (GBM), an aggressive malignant brain tumor . It suppresses the viability and stem-like phenotype of GSCs, inhibits the proliferation and invasion of glioma cell lines, and enhances the efficacy of temozolomide (TMZ), a chemotherapy drug .
Action Environment
It’s worth noting that the compound’s inhibitory effects on viral replication primarily stem from lipid droplet (ld) disruption rather than palmitoylation inhibition . Fatty acid (FA) assays demonstrated that 2-Fluoropalmitic acid reduces the FA level in mitochondria while concurrently increasing FA levels in the cytoplasm .
Biochemische Analyse
Biochemical Properties
2-Fluoropalmitic acid plays a significant role in biochemical reactions. It acts as an inhibitor of acyl-CoA synthetase, a key enzyme involved in lipid metabolism . This interaction with acyl-CoA synthetase alters the normal metabolic processes within the cell.
Cellular Effects
2-Fluoropalmitic acid has profound effects on various types of cells and cellular processes. It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) . Furthermore, 2-Fluoropalmitic acid inhibits the proliferation and invasion of glioma cell lines , indicating its potential as an anti-glioma agent.
Molecular Mechanism
At the molecular level, 2-Fluoropalmitic acid exerts its effects through several mechanisms. As an acyl-CoA synthetase inhibitor, it prevents the conversion of fatty acids to their CoA derivatives, thereby disrupting lipid metabolism . This inhibition can lead to changes in gene expression and cellular signaling pathways.
Metabolic Pathways
2-Fluoropalmitic acid is involved in lipid metabolism due to its interaction with acyl-CoA synthetase . This interaction can affect metabolic flux and metabolite levels within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Fluoropalmitic acid can be synthesized through the fluorination of palmitic acid. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically occurs under mild conditions, with the palmitic acid being dissolved in an appropriate solvent such as dichloromethane, and DAST being added dropwise at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of 2-fluoropalmitic acid may involve similar fluorination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoropalmitic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to palmitic acid.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces palmitic acid.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Palmitic Acid: The non-fluorinated analog, commonly found in nature.
2-Fluorostearic Acid: Another fluorinated fatty acid with similar properties but a longer carbon chain.
2-Fluoromyristic Acid: A shorter-chain fluorinated fatty acid.
Uniqueness: 2-Fluoropalmitic acid is unique due to its specific position of fluorination, which significantly alters its interaction with enzymes and metabolic pathways compared to its non-fluorinated analogs. This makes it a valuable tool in biochemical research and a potential therapeutic agent .
Eigenschaften
IUPAC Name |
2-fluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIJJOLCNCSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347659 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-94-8 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16518-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for 2-fluoropalmitic acid against glioblastoma?
A1: While the exact mechanism is still under investigation, the research suggests that 2-FPA, as an acyl-CoA synthetase inhibitor, exerts its anti-glioma effects through multiple pathways [, ]:
- Suppression of Stem-Like Phenotype: 2-FPA inhibits the expression of stemness markers such as CD133 and SOX-2, potentially limiting the self-renewal and tumorigenic capacity of glioblastoma stem cells (GSCs). []
- Inhibition of Proliferation and Invasion: 2-FPA reduces the phosphorylation of ERK and STAT3 signaling pathways, known to be involved in cell proliferation and survival. It also suppresses MMP-2 activity, which plays a role in tumor invasion. [, ]
- Epigenetic Modification: 2-FPA increases the methylation of the MGMT promoter. MGMT is a DNA repair enzyme, and its silencing through methylation can enhance the efficacy of temozolomide (TMZ) chemotherapy. []
Q2: How does the combination of 2-fluoropalmitic acid and temozolomide impact glioblastoma treatment?
A2: Research indicates a synergistic effect when 2-FPA is combined with TMZ [, ]. This means that the combined treatment exhibits greater efficacy than either agent alone. 2-FPA potentially enhances TMZ's cytotoxic effect by suppressing MGMT expression through promoter methylation, thus hindering DNA repair in glioblastoma cells and increasing their susceptibility to TMZ-induced damage [].
Q3: What further research is needed to translate the findings on 2-fluoropalmitic acid into clinical applications for glioblastoma?
A3: While promising, the research on 2-FPA is still in its early stages. Further investigations are crucial to determine its potential as a viable therapeutic option for glioblastoma:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)



![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)


